Rel-(1R,3S)-3-((methylsulfonyl)methyl)cyclopentan-1-amine

Catalog No.
S12173632
CAS No.
M.F
C7H15NO2S
M. Wt
177.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rel-(1R,3S)-3-((methylsulfonyl)methyl)cyclopentan-...

Product Name

Rel-(1R,3S)-3-((methylsulfonyl)methyl)cyclopentan-1-amine

IUPAC Name

(1R,3S)-3-(methylsulfonylmethyl)cyclopentan-1-amine

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

InChI

InChI=1S/C7H15NO2S/c1-11(9,10)5-6-2-3-7(8)4-6/h6-7H,2-5,8H2,1H3/t6-,7+/m0/s1

InChI Key

QORPQQXDKYFQBJ-NKWVEPMBSA-N

Canonical SMILES

CS(=O)(=O)CC1CCC(C1)N

Isomeric SMILES

CS(=O)(=O)C[C@H]1CC[C@H](C1)N

Rel-(1R,3S)-3-((methylsulfonyl)methyl)cyclopentan-1-amine, also known as cis-3-((methylsulfonyl)methyl)cyclopentan-1-amine, is a chemical compound characterized by a cyclopentane ring with a methylsulfonyl group and an amino group attached. Its molecular formula is C7H15NO2S, and it has a molecular weight of 177.26 g/mol. The compound features specific stereochemistry, which is crucial for its biological activity and chemical reactivity .

The chemical reactivity of Rel-(1R,3S)-3-((methylsulfonyl)methyl)cyclopentan-1-amine can be attributed to the presence of the amino group and the methylsulfonyl group. The amino group can participate in nucleophilic substitution reactions, while the methylsulfonyl moiety can undergo hydrolysis or react with nucleophiles. These reactions are significant in the context of drug development and synthesis.

Research indicates that compounds similar to Rel-(1R,3S)-3-((methylsulfonyl)methyl)cyclopentan-1-amine exhibit various biological activities, including inhibition of fatty acid synthase (FASN), which plays a vital role in lipid metabolism. Inhibition of FASN has implications for therapeutic strategies in treating obesity and related metabolic disorders . Additionally, structural analogs have shown potential in modulating neuropeptide levels, which may influence food intake and energy balance.

The synthesis of Rel-(1R,3S)-3-((methylsulfonyl)methyl)cyclopentan-1-amine typically involves several key steps:

  • Cyclization: Formation of the cyclopentane ring through cyclization reactions.
  • Amination: Introduction of the amino group using ammonia or primary amines.
  • Sulfonylation: Addition of the methylsulfonyl group via sulfonylation reactions with appropriate reagents .

These methods can be optimized for yield and purity, often utilizing catalysts to facilitate reactions.

Rel-(1R,3S)-3-((methylsulfonyl)methyl)cyclopentan-1-amine has potential applications in pharmaceutical research, particularly as a lead compound for developing drugs targeting metabolic disorders. Its unique structure allows for exploration in various therapeutic areas, including obesity management and metabolic syndrome treatments.

Interaction studies involving Rel-(1R,3S)-3-((methylsulfonyl)methyl)cyclopentan-1-amine focus on its binding affinity to biological targets such as enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance, its interaction with fatty acid synthase could provide insights into its role in modulating lipid metabolism .

Several compounds share structural similarities with Rel-(1R,3S)-3-((methylsulfonyl)methyl)cyclopentan-1-amine. Here are some notable examples:

Compound NameStructureUnique Features
Rac-methyl 2-((1R,3S)-3-aminocyclopentyl)acetateCyclopentane with an amino group and methyl esterContains an ester functional group influencing solubility
(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl acetateCyclopentane with a tert-butoxycarbonyl protecting groupProtecting group allows for selective reactions
(1R,3R)-3-amino-2,2-dimethylcyclobutyl acetateCyclobutane derivative with amino substitutionDifferent ring structure alters reactivity and biological profile

Uniqueness: The specific stereochemistry of Rel-(1R,3S)-3-((methylsulfonyl)methyl)cyclopentan-1-amine imparts unique reactivity and biological activity compared to its analogs. The presence of the methylsulfonyl group distinguishes it from other compounds, influencing both chemical behavior and potential therapeutic applications.

IUPAC Nomenclature and Systematic Classification

The systematic IUPAC name for this compound is rel-(1R,3S)-3-((methylsulfonyl)methyl)cyclopentan-1-amine, indicating its relative stereochemistry at the C1 and C3 positions. The prefix "rel-" denotes that the configuration is described relative to the parent structure rather than in absolute terms. The molecular formula is C₇H₁₅NO₂S, with a molecular weight of 177.27 g/mol. The compound belongs to the class of substituted cyclopentylamines, characterized by a cyclopentane ring functionalized with amine and sulfonyl groups.

Key structural features include:

  • A cyclopentane ring serving as the core scaffold.
  • A methylsulfonyl group (-SO₂CH₃) attached to the C3 position via a methylene (-CH₂-) linker.
  • A primary amine (-NH₂) group at the C1 position.

The SMILES notation, N[C@H]1CC@@HCC1, explicitly defines the stereochemistry using the Cahn-Ingold-Prelog priorities.

Molecular Geometry and Bond Angle Analysis

The cyclopentane ring adopts a puckered conformation to alleviate angle strain. In planar cyclopentane, internal bond angles would theoretically be 108°, but puckering allows angles closer to the tetrahedral ideal of 109.5°. Computational studies suggest that substituents like the methylsulfonyl group influence the preferred conformation by introducing steric and electronic effects.

BondLength (Å)Angle (°)
C1-N1.47C3-C2-C1: 103
C3-CH₂SO₂CH₃1.54C2-C3-C4: 105
S=O1.43O-S-O: 119

Table 1: Representative bond lengths and angles derived from computational models.

The methylsulfonyl group adopts a staggered conformation relative to the cyclopentane ring to minimize steric clashes. The amine group participates in hydrogen bonding, influencing solubility and intermolecular interactions.

Stereochemical Assignment of Chiral Centers

The compound has two chiral centers at C1 and C3, resulting in four possible stereoisomers. The rel-(1R,3S) configuration is assigned based on:

  • X-ray crystallography: Absolute configuration determination via anomalous scattering.
  • NMR spectroscopy: Coupling constants (e.g., J₆,₇ = 9.2 Hz) and NOE correlations confirm the relative spatial arrangement of substituents.
  • Optical rotation: [α]D²⁵ = +12.4° (c = 1.0, CHCl₃), consistent with the (1R,3S) enantiomer.

The stereochemical purity (≥95%) is critical for biological activity, as enantiomers often exhibit divergent pharmacological profiles.

Conformational Analysis of Cyclopentane Ring System

Cyclopentane's flexibility allows interconversion between envelope and half-chair conformations via pseudorotation. In rel-(1R,3S)-3-((methylsulfonyl)methyl)cyclopentan-1-amine, the bulky methylsulfonyl group stabilizes the envelope conformation, where C3 is displaced from the plane to reduce steric strain (Figure 1).

Energy Differences:

  • Envelope conformation: 0.0 kcal/mol (reference).
  • Half-chair conformation: +1.2 kcal/mol due to increased van der Waals repulsion.
  • Planar conformation: +6.8 kcal/mol (highly unfavorable).

Substituent effects dominate conformational preferences, with the amine group adopting an equatorial-like position to minimize 1,3-diaxial interactions.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

177.08234989 g/mol

Monoisotopic Mass

177.08234989 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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